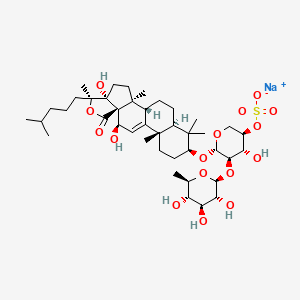

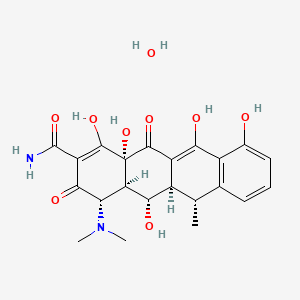

Echinoside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Echinoside B exhibits anti-tumour activities in vitro and vivo.

科学的研究の応用

Anticancer and Antifungal Properties

Echinoside B, along with its congener Echinoside A, has been synthesized for in-depth studies due to its potent anticancer and antifungal activities. The adaptability of the synthetic approach allows for the exploration of the biological effects of these compounds (Chen et al., 2017).

Mechanism of Action in Cancer Treatment

Echinoside A, closely related to Echinoside B, exhibits unique characteristics in inhibiting noncovalent binding of topoisomerase2alpha (Top2alpha) to DNA. This interference with the Top2alpha-mediated DNA cleavage and religation process leads to potent in vitro and in vivo antitumor activities, suggesting a similar potential for Echinoside B (Li et al., 2010).

Anti-Tumour and Anti-Metastasis Effects

Studies on Echinoside A and its derivatives, including Echinoside B, have shown marked anti-cancer activity in HepG2 cells. This includes blocking cell-cycle progression and inducing apoptosis through the mitochondrial pathway. These findings highlight the potential of Echinoside B in cancer treatment (Zhao et al., 2012).

Anti-Metastatic Activity via MMP-9 Signal Pathway

Echinoside A (and potentially Echinoside B) exhibits significant anti-metastatic activity through the inhibition of the MMP-9 signal pathway. This includes effects on tumor cell adhesion, migration, invasion, and angiogenesis, suggesting a broader scope for Echinoside B in cancer therapeutics (Jingfeng, 2011).

Anti-Inflammatory and Immunomodulatory Effects

While not directly related to Echinoside B, studies on Echinacea (which contains similar compounds) show potential anti-inflammatory and immunomodulatory effects. This could indicate a wider range of therapeutic applications for Echinoside B (Aarland et al., 2016).

特性

CAS番号 |

75410-52-5 |

|---|---|

分子式 |

C41H66NaO17S |

分子量 |

886.01 |

IUPAC名 |

sodium (3R,4R,5R,6S)-6-(((3S,5R,8R,10S,12S,13S,17R)-12,17-dihydroxy-17-((S)-2-hydroxy-6-methylheptan-2-yl)-4,4,10,14-tetramethyl-19-oxo-1,2,3,4,5,6,7,8,10,12,14,15,16,17-tetradecahydro-14l5-14,13-(epoxymethano)cyclopenta[a]phenanthren-3-yl)oxy)-4-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl sulfate |

InChI |

InChI=1S/C41H67O17S.Na/c1-20(2)10-9-14-38(7,48)39(49)16-17-41(8)23-11-12-25-36(4,5)27(13-15-37(25,6)22(23)18-26(42)40(39,41)35(47)57-41)55-34-32(29(44)24(19-53-34)58-59(50,51)52)56-33-31(46)30(45)28(43)21(3)54-33;/h18,20-21,23-34,42-46,48-49H,9-17,19H2,1-8H3,(H,50,51,52);/q;+1/p-1/t21-,23-,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,37-,38+,39+,40+;/m1./s1 |

InChIキー |

AJTCTPPHGQDTOH-BVFRRBAHSA-M |

SMILES |

CC1(C)[C@@H](O[C@H]2[C@@H]([C@H]([C@@H](CO2)OS(=O)([O-])=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](C)O3)O)O)O)CC[C@]4(C)C5=C[C@H](O)[C@]6(C(O7)=O)[C@]([C@@](C)(O)CCCC(C)C)(O)CCC67(C)[C@]5([H])CC[C@@]14[H].[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Echinoside B; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

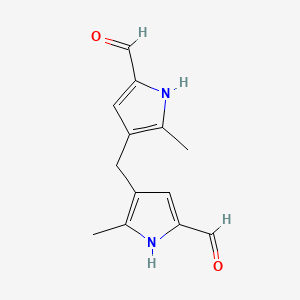

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)

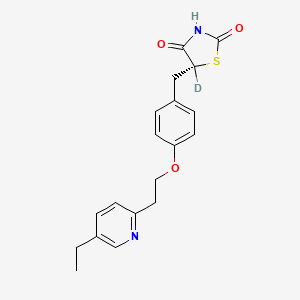

![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)